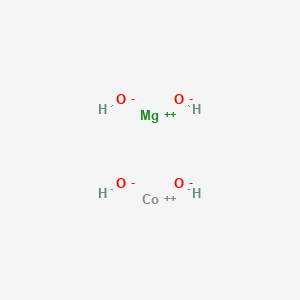
Cobalt(2+) magnesium hydroxide (1/1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+) magnesium hydroxide (1/1/4) is a compound that consists of cobalt ions in the +2 oxidation state, magnesium ions, and hydroxide ions. This compound is part of the family of layered double hydroxides, which are known for their unique layered structures and versatile applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(2+) magnesium hydroxide can be synthesized by co-precipitation methods. This involves mixing aqueous solutions of cobalt(2+) nitrate and magnesium nitrate with a hydroxide source, such as sodium hydroxide, under controlled pH conditions. The reaction typically occurs at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of cobalt(2+) magnesium hydroxide may involve large-scale co-precipitation processes. These processes are optimized for high yield and purity, often using automated systems to control the pH, temperature, and mixing rates. The precipitate is then subjected to filtration, washing, and drying steps to produce the final product.
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+) magnesium hydroxide undergoes various chemical reactions, including:
Oxidation: The cobalt(2+) ions can be oxidized to cobalt(3+) ions in the presence of oxidizing agents.
Reduction: The cobalt(2+) ions can be reduced back to cobalt(0) or cobalt(1+) in the presence of reducing agents.
Substitution: The hydroxide ions can be substituted with other anions, such as chloride or sulfate, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Substitution reactions can be carried out using solutions of the desired anions, such as sodium chloride or sodium sulfate.
Major Products Formed
Oxidation: Cobalt(3+) hydroxide or cobalt oxide.
Reduction: Metallic cobalt or cobalt(1+) compounds.
Substitution: Cobalt(2+) magnesium chloride or cobalt(2+) magnesium sulfate.
Scientific Research Applications
Cobalt(2+) magnesium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and layered structure.
Medicine: Studied for its potential use in cancer therapy, particularly in targeted drug delivery and imaging.
Industry: Used in the production of supercapacitors and batteries due to its high electrical conductivity and stability.
Mechanism of Action
The mechanism of action of cobalt(2+) magnesium hydroxide involves its ability to interact with various molecular targets and pathways. In catalytic applications, the cobalt ions can facilitate electron transfer reactions, while the magnesium ions provide structural stability. In drug delivery systems, the layered structure of the compound allows for the encapsulation and controlled release of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Cobalt(2+) hydroxide: Similar in composition but lacks the magnesium component.
Magnesium hydroxide: Similar in composition but lacks the cobalt component.
Nickel(2+) magnesium hydroxide: Similar layered structure but contains nickel instead of cobalt.
Uniqueness
Cobalt(2+) magnesium hydroxide is unique due to the synergistic effects of cobalt and magnesium ions, which enhance its catalytic activity, electrical conductivity, and stability. This makes it a versatile compound with applications in various fields, from catalysis to energy storage and medicine.
Properties
CAS No. |
61179-07-5 |
|---|---|
Molecular Formula |
CoH4MgO4 |
Molecular Weight |
151.27 g/mol |
IUPAC Name |
magnesium;cobalt(2+);tetrahydroxide |
InChI |
InChI=1S/Co.Mg.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI Key |
RJASFCFBWYAETR-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)
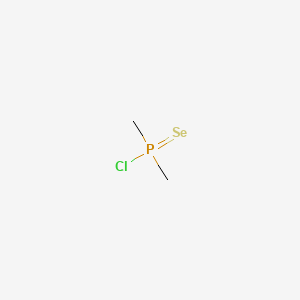

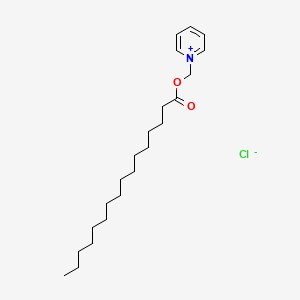
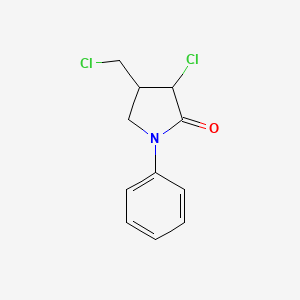
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
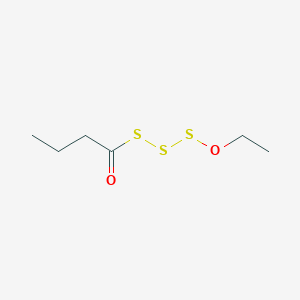

![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)

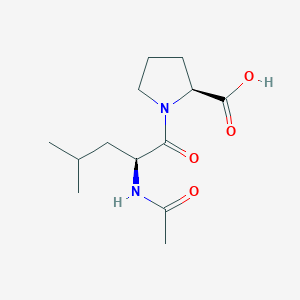
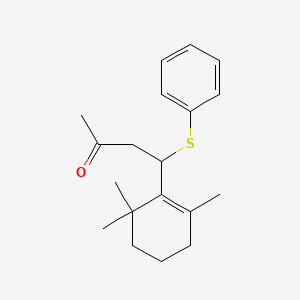

![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
